Elexacaftor
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(1,3-dimethylpyrazol-4-yl)sulfonyl-6-[3-(3,3,3-trifluoro-2,2-dimethylpropoxy)pyrazol-1-yl]-2-[(4S)-2,2,4-trimethylpyrrolidin-1-yl]pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34F3N7O4S/c1-16-12-25(5,6)35(13-16)22-18(23(37)33-41(38,39)19-14-34(7)31-17(19)2)8-9-20(30-22)36-11-10-21(32-36)40-15-24(3,4)26(27,28)29/h8-11,14,16H,12-13,15H2,1-7H3,(H,33,37)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVRHVFSOIWFBTE-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N(C1)C2=C(C=CC(=N2)N3C=CC(=N3)OCC(C)(C)C(F)(F)F)C(=O)NS(=O)(=O)C4=CN(N=C4C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC(N(C1)C2=C(C=CC(=N2)N3C=CC(=N3)OCC(C)(C)C(F)(F)F)C(=O)NS(=O)(=O)C4=CN(N=C4C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34F3N7O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901027907 | |
| Record name | Elexacaftor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901027907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
597.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<1mg/mL | |
| Record name | Elexacaftor | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15444 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
2216712-66-0 | |
| Record name | Elexacaftor [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2216712660 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Elexacaftor | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15444 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Elexacaftor | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901027907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-6-[3-(3,3,3-trifluoro-2,2-dimethylpropoxy)-1H-pyrazol-1-yl]-2-[(4S)-2,2,4-trimethylpyrrolidin-1-yl]pyridine-3-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ELEXACAFTOR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RRN67GMB0V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Cellular Mechanisms of Elexacaftor Action
Elexacaftor (B607289) as a Core CFTR Corrector Component
This compound functions as a CFTR corrector, a class of molecules designed to rescue the processing and trafficking of mutant CFTR proteins. mdpi.com Unlike first-generation correctors, this compound has a distinct chemical structure and mechanism of action. tga.gov.au It works in concert with other modulators to increase the quantity of functional CFTR protein at the cell surface. trikaftahcp.comclinpgx.org
Modulation of CFTR Protein Folding and Trafficking to the Plasma Membrane
The most common mutation in cystic fibrosis, F508del, leads to the misfolding of the CFTR protein. nih.govatsjournals.org This misfolded protein is recognized by the cell's quality control machinery and targeted for degradation, resulting in a significant reduction of CFTR at the plasma membrane. nih.govfrontiersin.org this compound directly addresses this primary defect by facilitating the proper folding of the F508del-CFTR protein. nih.govwikipedia.org
This compound binds to a distinct site on the CFTR protein, different from other correctors like tezacaftor (B612225). tga.gov.aunih.govwikipedia.org This binding helps to stabilize the protein's structure, promoting a more native-like conformation. mdpi.com Specifically, research indicates that this compound interacts with the first nucleotide-binding domain (NBD1) of CFTR, suppressing its unfolding and aggregation tendencies. cloudfront.netnih.gov Cryo-electron microscopy studies have revealed that this compound binds to a shallow pocket in a region critical for CFTR folding and function, rectifying interdomain assembly defects in the F508del-CFTR protein. nih.govdiscngine.com
By promoting a more stable and correctly folded conformation, this compound facilitates the trafficking of the F508del-CFTR protein through the cellular processing pathway, from the endoplasmic reticulum to the Golgi apparatus and ultimately to the plasma membrane. trikaftahcp.comatsjournals.orgnih.gov This increased delivery of CFTR to the cell surface is a critical step in restoring its function as a chloride channel. clinpgx.org Biochemical analyses have shown that this compound specifically improves the expression and maturation of the second membrane-spanning domain (MSD2) of the CFTR protein. nih.govresearchgate.netnih.gov
The synergistic effect of this compound with other correctors, such as tezacaftor, is crucial for its efficacy. clinpgx.org While tezacaftor primarily stabilizes the NBD1-membrane spanning domain interface, this compound acts on a different part of the protein. nih.govresearchgate.net This dual-site correction leads to a more significant increase in the amount of mature, functional CFTR protein at the cell surface compared to either corrector alone. tga.gov.auclinpgx.org
| Mechanism | Specific Action of this compound | Outcome |
|---|---|---|
| Binding Site | Binds to a distinct site on the CFTR protein, separate from tezacaftor. tga.gov.aunih.govwikipedia.org Interacts with NBD1. cloudfront.netnih.gov | Stabilizes protein structure. mdpi.com |
| Protein Folding | Promotes a more native-like conformation and corrects interdomain assembly defects. nih.govdiscngine.com | Prevents premature degradation. |
| Protein Trafficking | Facilitates movement from the ER to the Golgi and then to the plasma membrane. trikaftahcp.comatsjournals.orgnih.gov | Increases the quantity of CFTR at the cell surface. clinpgx.org |
| Synergy | Works in conjunction with tezacaftor, which acts on a different domain. nih.govresearchgate.net | Additive effect on CFTR correction. tga.gov.auclinpgx.org |
Role in Overcoming Endoplasmic Reticulum Quality Control Limitations
The endoplasmic reticulum (ER) possesses a stringent quality control (ERQC) system that identifies and targets misfolded proteins for degradation, a process known as ER-associated degradation (ERAD). nih.govfrontiersin.org In individuals with the F508del mutation, the vast majority of the synthesized CFTR protein is retained in the ER by this quality control system and subsequently degraded. frontiersin.orgnih.gov
This compound's ability to promote the correct folding of F508del-CFTR allows the protein to bypass this rigorous ER quality control checkpoint. nih.gov By stabilizing the protein in a more native conformation, this compound masks the signals that would otherwise mark it for retention and degradation within the ER. nih.gov This allows the corrected F508del-CFTR to be recognized as properly folded and thus eligible for export from the ER to the Golgi apparatus for further processing and trafficking to the cell surface. nih.govnih.gov The synergistic action of this compound and tezacaftor is particularly effective in overcoming ER quality control, leading to a significant increase in the amount of CFTR that successfully matures and exits the ER. nih.gov
Impact on Peripheral Protein Quality Control Systems and CFTR Stability
Even after successful trafficking to the plasma membrane, the corrected F508del-CFTR protein exhibits reduced stability compared to the wild-type protein and is subject to removal by peripheral protein quality control (PQC) systems. nih.govfrontiersin.org This PQC mechanism involves the recognition of conformationally unstable proteins at the cell surface, leading to their internalization and degradation. researchgate.netsigmaaldrich.com
Allosteric Modulation of CFTR Conformation by this compound
This compound's mechanism of action extends beyond simply correcting protein folding; it also acts as an allosteric modulator, influencing the conformational dynamics and gating of the CFTR channel. cloudfront.netnih.gov
Biophysical Characterization of this compound-CFTR Interactions
Biophysical studies have provided insights into the direct interaction between this compound and the CFTR protein. Cryo-electron microscopy has been instrumental in visualizing the binding site of this compound on the CFTR protein. nih.govdiscngine.comnih.gov These studies have confirmed that this compound binds to a specific, shallow pocket on the CFTR protein, distinct from the binding sites of other modulators like tezacaftor and ivacaftor (B1684365). discngine.com This binding is crucial for its corrective function.
Research has also demonstrated that this compound binding can allosterically influence other domains of the CFTR protein. cloudfront.net This allosteric communication is thought to be a key aspect of its ability to correct the global conformational defects caused by the F508del mutation. cloudfront.netnih.gov Computational analyses suggest that the binding of this compound can modulate the allosteric network within the CFTR protein, influencing long-range communications between different domains that are critical for proper function. elifesciences.orgresearchgate.net
Insights into Conformational Dynamics and Channel Gating Enhancement
Beyond its primary role as a corrector, this compound has been shown to possess potentiator-like activity, meaning it can enhance the channel gating of the CFTR protein. researchgate.netnih.gov This dual-functionality contributes to its high efficacy. This compound's binding to its allosteric site can influence the conformational changes associated with channel opening and closing. elifesciences.org
Studies have demonstrated that this compound can act synergistically with the potentiator ivacaftor to increase the open probability of the CFTR channel. researchgate.net This suggests that this compound's allosteric modulation primes the channel for more effective potentiation by ivacaftor. The combined effect is a greater increase in chloride ion transport than what would be achieved with either a corrector or a potentiator alone. researchgate.netresearchgate.net The allosteric correction mechanism of this compound, in combination with other modulators, results in a rescued F508del-CFTR protein that not only reaches the cell surface but also exhibits enhanced channel function. cloudfront.netnih.gov
| Aspect | Finding | Reference |
|---|---|---|
| Binding Site | Binds to a distinct, shallow pocket on CFTR. | discngine.com |
| Interaction | Directly binds to and stabilizes the F508del-NBD1 domain. | cloudfront.netnih.gov |
| Conformational Change | Induces a more native-like conformation, correcting interdomain assembly. | nih.gov |
| Channel Gating | Exhibits potentiator activity, enhancing channel open probability. | researchgate.netnih.gov |
| Synergy with Ivacaftor | Acts synergistically to increase channel function. | researchgate.net |
Dual Corrector and Potentiator Activities of this compound
This compound (VX-445) is a next-generation cystic fibrosis transmembrane conductance regulator (CFTR) modulator that exhibits a dual mechanism of action, functioning as both a corrector and a potentiator. nih.goversnet.orgnih.gov Initially recognized for its corrector properties, which facilitate the proper folding and trafficking of mutant CFTR protein to the cell surface, subsequent research has revealed its capacity to also act as a potentiator, directly enhancing the channel's opening and ion flow. researchgate.netcysticfibrosisnewstoday.comnih.gov
Synergistic Modulatory Principles of this compound in Combination Regimens
The therapeutic efficacy of this compound is most pronounced when used in combination with other CFTR modulators, where it engages in synergistic interactions to achieve a more comprehensive rescue of CFTR protein function.
Molecular Basis of Combined CFTR Rescue with Other Correctors (e.g., Tezacaftor)
This compound and tezacaftor (VX-661) are both classified as CFTR correctors, yet they possess distinct mechanisms of action that are additive and complementary. trikaftahcp.comclinpgx.org They bind to different sites on the CFTR protein to synergistically improve the cellular processing, trafficking, and delivery of mature CFTR protein to the cell surface. clinpgx.orgnih.govnihr.ac.uk
Tezacaftor is a "type I" corrector that acts early during CFTR biosynthesis by stabilizing the first membrane-spanning domain (MSD1) and its interface with the first nucleotide-binding domain (NBD1). nih.govnih.gov In contrast, this compound is a "type III" corrector that binds to a separate site, supporting a later stage of protein assembly involving the transmembrane domains. nih.govnih.gov This multi-site binding approach addresses different aspects of the F508del-CFTR protein's folding defect. The combined effect of this compound and tezacaftor results in a greater quantity of CFTR protein on the cell surface than can be achieved with either molecule alone. clinpgx.org
Synergism with CFTR Potentiators (e.g., Ivacaftor) in Restoring Channel Function
This compound exhibits a powerful synergistic relationship with the potent CFTR potentiator, ivacaftor (VX-770). researchgate.netnih.gov While both molecules have potentiator capabilities, their combined effect on CFTR channel function is multiplicative, suggesting they enhance channel gating through distinct mechanisms of action. researchgate.netnih.gov This synergy leads to a significant increase in chloride ion transport through the mutant CFTR channels that have been delivered to the cell surface by the action of the correctors. researchgate.netnih.govatsjournals.org
| Combination | Partner Compound | Partner Class | Molecular Effect | Functional Outcome |
|---|---|---|---|---|
| This compound + Tezacaftor | Tezacaftor | Corrector (Type I) | Binds to distinct sites on CFTR to address multiple folding defects. clinpgx.orgnih.govnih.gov | Additive increase in the quantity of mature CFTR protein trafficked to the cell surface. trikaftahcp.comclinpgx.org |
| This compound + Ivacaftor | Ivacaftor | Potentiator | Acts via a distinct potentiating mechanism from this compound. researchgate.netnih.gov | Multiplicative, synergistic increase in CFTR channel open probability and chloride transport. researchgate.netnih.govnih.gov |
Interplay with Nucleotide-Binding Domains (NBDs) and Membrane-Spanning Domains (MSDs)
The synergistic effects of the this compound, tezacaftor, and ivacaftor combination are rooted in their specific and distinct interactions with the structural domains of the CFTR protein. Cryo-electron microscopy (cryo-EM) studies have been instrumental in identifying the binding sites of these modulators. nih.gov
Tezacaftor, the type I corrector, binds to the first transmembrane domain (TMD1 or MSD1). nih.govmdpi.com Its binding site is formed by residues within transmembrane helices 1, 2, 3, and 6. nih.gov This interaction is believed to stabilize the early steps of CFTR biogenesis, improving the co-translational folding of MSD1 and its critical interface with NBD1. nih.govnih.gov
This compound, the type III corrector, binds at an entirely different location that is crucial for the subsequent assembly of the transmembrane domains. nih.gov Its binding pocket is formed within the membrane by transmembrane helices 2, 10, and 11 (part of MSD2) and the N-terminal lasso motif. nih.govnih.gov Biochemical analyses have confirmed that this compound specifically improves the expression and maturation of MSD2. nih.govnih.gov By targeting different domains, tezacaftor and this compound provide a more comprehensive structural correction to the misfolded protein. nih.gov
| Compound | Corrector Type | Primary Binding Domain | Specific Interaction Sites | Proposed Mechanism |
|---|---|---|---|---|
| Tezacaftor | Type I | MSD1 (TMD1) nih.govmdpi.com | Interface of Transmembrane Helices 1, 2, 3, and 6. nih.gov | Stabilizes early CFTR biogenesis and the MSD1:NBD1 interface. nih.govnih.gov |
| This compound | Type III | MSD2 (TMD2) nih.govnih.gov | Interface of Transmembrane Helices 2, 10, 11, and the N-terminal lasso motif. nih.govnih.gov | Supports the subsequent assembly of the transmembrane domains. nih.gov |
Preclinical Research and in Vitro Efficacy Studies of Elexacaftor
Investigations in Human Cell Line Models
Airway Epithelial Cell Models (e.g., HBE cells) for CFTR Functional Restoration
Elexacaftor (B607289), in combination with tezacaftor (B612225) and ivacaftor (B1684365), has been extensively studied in human bronchial epithelial (HBE) cells to evaluate its efficacy in restoring the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, particularly the F508del mutant. These studies have demonstrated that the triple combination therapy significantly enhances CFTR maturation, trafficking to the cell surface, and channel function.
Research using primary HBE cells from donors homozygous for the F508del mutation has shown that treatment with this compound/tezacaftor/ivacaftor leads to a significant rescue of CFTR-dependent chloride secretion. Ussing chamber experiments, a key method for measuring ion transport across epithelial tissues, have revealed a substantial increase in forskolin-stimulated short-circuit current (Isc) in treated cells, indicating restored CFTR function.
One study found that the combination of this compound and tezacaftor synergistically increased the amount of mature, fully glycosylated (band C) F508del-CFTR protein in CFBE cells, a human bronchial epithelial cell line. This increase in mature protein at the cell surface correlated with enhanced CFTR-mediated chloride transport. Interestingly, while the triple combination of this compound/tezacaftor/ivacaftor was highly effective, some studies suggest that the presence of ivacaftor can slightly limit the extent of F508del-CFTR correction achieved by this compound and tezacaftor alone.
The table below summarizes key findings from studies on the effects of this compound in human bronchial epithelial cell models.
| Cell Model | Treatment | Key Finding | Citation |
| Primary HBE cells (F508del/F508del) | This compound/Tezacaftor/Ivacaftor | Significant rescue of CFTR-dependent chloride secretion. | |
| CFBE41o- cells (F508del) | This compound/Tezacaftor | Synergistic increase in mature (band C) F508del-CFTR protein. | |
| CFBE41o- cells (F508del) | This compound/Tezacaftor/Ivacaftor | Increased basal short-circuit current (Isc), indicative of restored CFTR function. | |
| Primary HBE cells | This compound | Acts as both a corrector and a potentiator of CFTR function. | nih.gov |
Patient-Derived Cellular and Organoid Models
Research on Primary Nasal Epithelial Cell Cultures (HNEC)
Primary human nasal epithelial cell (HNEC) cultures have emerged as a valuable and minimally invasive tool for preclinical assessment of CFTR modulator efficacy. These cells, obtained from nasal brushings of individuals with cystic fibrosis, can be cultured to form a differentiated epithelium that recapitulates the characteristics of the lower airways.
Studies using HNECs have demonstrated a strong correlation between the in vitro response to this compound/tezacaftor/ivacaftor and the clinical response observed in patients. Treatment of HNEC cultures from individuals with at least one F508del mutation with the triple combination therapy results in a significant restoration of CFTR function, as measured by Ussing chamber experiments. This is evidenced by a marked increase in CFTR-mediated chloride secretion. atsjournals.org
Research has shown that in HNECs from patients with one F508del allele, this compound/tezacaftor/ivacaftor improved CFTR function to approximately 46.5% of normal levels. atsjournals.org Similarly, in patients homozygous for the F508del mutation, the triple combination therapy increased CFTR function to about 47.4% of normal, a significant improvement over previous modulator therapies. atsjournals.org
HNEC models have also been instrumental in evaluating the efficacy of this compound-based therapies for individuals with rare CFTR mutations. By testing the response of nasal cells from patients with uncommon genotypes, researchers can predict the potential clinical benefit of the treatment. For example, studies on HNECs from patients with mutations like G85E, M1101K, and N1303K have shown genotype-specific responses to the triple combination therapy, providing valuable data for personalized medicine approaches. nih.govmdpi.com
The table below summarizes key quantitative findings from research on this compound in primary nasal epithelial cell cultures.
| Patient Genotype | Treatment | Endpoint | Result | Citation |
| One F508del allele | This compound/Tezacaftor/Ivacaftor | CFTR Function (% of normal) | 46.5% | atsjournals.org |
| F508del/F508del | This compound/Tezacaftor/Ivacaftor | CFTR Function (% of normal) | 47.4% | atsjournals.org |
| F508del/Unknown | This compound/Tezacaftor/Ivacaftor | CFTR Activity Rescue | Significant rescue observed. | researchgate.netpreprints.org |
| M1101K homozygous | This compound/Tezacaftor/Ivacaftor | CFTR Function | Significant increase in CFTR function. | nih.gov |
Assessment in Patient-Derived Intestinal Organoids
Patient-derived intestinal organoids have become a powerful in vitro model for studying cystic fibrosis and predicting patient response to CFTR modulators. These three-dimensional structures, grown from rectal biopsy-derived stem cells, develop into functional mini-guts that exhibit CFTR-dependent fluid transport. The degree of swelling of these organoids in response to forskolin, an agent that activates CFTR, provides a quantitative measure of CFTR function.
Numerous studies have utilized intestinal organoids to assess the efficacy of this compound/tezacaftor/ivacaftor. In organoids derived from individuals with the F508del/F508del genotype, the triple combination therapy induces a significantly greater swelling response compared to earlier CFTR modulator combinations, indicating superior restoration of CFTR function. nih.gov This in vitro finding aligns with the enhanced clinical efficacy observed in patients. nih.gov
A key application of the intestinal organoid model is in the evaluation of treatment response for individuals with rare CFTR mutations. By measuring the forskolin-induced swelling of organoids harboring uncommon genotypes, researchers can determine the potential benefit of this compound-based therapy. One study demonstrated that for a significant proportion of individuals with rare CFTR variants not currently approved for treatment, their intestinal organoids showed a response to this compound/tezacaftor/ivacaftor that was within or exceeded the range observed for F508del organoids. umcutrecht.nlnih.govmdpi.comconsensus.appnih.gov This suggests that a larger population of people with CF may benefit from this treatment. umcutrecht.nlnih.govmdpi.comconsensus.appnih.gov
The intestinal organoid model has also been used to investigate inter-individual variability in drug response. While the majority of F508del/F508del organoids show a robust response to this compound/tezacaftor/ivacaftor, a small number may exhibit a less pronounced effect, suggesting that other genetic factors might influence the ultimate therapeutic outcome. nih.gov
The following table summarizes key findings from studies assessing the efficacy of this compound in patient-derived intestinal organoids.
| Patient Genotype | Assay | Treatment | Key Finding | Citation |
| F508del/F508del | Forskolin-Induced Swelling | This compound/Tezacaftor/Ivacaftor | Significantly greater swelling compared to dual-combination therapies. | nih.gov |
| Rare CFTR Variants | Forskolin-Induced Swelling | This compound/Tezacaftor/Ivacaftor | 19 out of 28 organoids with rare variants showed a response within or beyond the F508del-ETI range. | umcutrecht.nl |
| F508del/Class I | Forskolin-Induced Swelling | This compound/Tezacaftor/Ivacaftor | Established reference values for functional CFTR restoration. | mdpi.com |
| Rare CFTR Genotypes | Steady-State Lumen Area | This compound/Tezacaftor/Ivacaftor | Quantified CFTR function and response to modulators. | nih.govmdpi.comconsensus.app |
Evaluation in Animal Models of Cystic Fibrosis
Animal models of cystic fibrosis play a crucial role in the preclinical evaluation of new therapeutic agents, providing insights into in vivo efficacy and pathophysiology that cannot be obtained from cell-based assays. While several animal models of CF exist, including mice, ferrets, and pigs, the responsiveness of their CFTR protein to human-specific modulators can vary.
The Phe508del rat model has emerged as a valuable tool for studying the in vivo effects of this compound-based therapies. Research has shown that treatment of Phe508del rats with this compound/tezacaftor/ivacaftor leads to a significant restoration of CFTR function. frontiersin.org This was demonstrated by in vivo measurements of nasal potential difference, a biomarker of CFTR activity in the airway epithelium. frontiersin.org Following 14 days of treatment, a significant improvement in chloride ion transport was observed in the nasal airways of the treated rats. frontiersin.org Specifically, the chloride response in the nasal epithelium was restored by a mean of 36.5% towards the level seen in wild-type rats. frontiersin.org
While this study demonstrated a clear restoration of CFTR ion channel function in the upper airways, it did not find significant alterations in lung mechanics or ventilation in the treated Phe508del rats. frontiersin.org This highlights the complexity of translating restored ion transport into immediate improvements in all aspects of lung pathophysiology in animal models.
Other animal models, such as ferrets and pigs, have CFTR proteins that are naturally more responsive to human CFTR modulators due to higher sequence homology. nih.gov These models are instrumental for investigating aspects of CF disease that are not fully recapitulated in rodents, such as CF-related liver disease and pancreatic insufficiency. Preclinical studies in these larger animal models can provide critical information on the systemic effects of this compound and its potential to ameliorate disease manifestations in various organs.
Recent preclinical studies in mice have also investigated the neurobehavioral effects of this compound, with findings suggesting that the compound may elicit anxiety-like behaviors. biorxiv.orgbiorxiv.org These studies underscore the importance of using animal models to explore the broader physiological and potential side effects of CFTR modulators. biorxiv.orgbiorxiv.org
The table below summarizes key findings from the evaluation of this compound in animal models of cystic fibrosis.
| Animal Model | Treatment | Endpoint | Result | Citation |
| Phe508del Rat | This compound/Tezacaftor/Ivacaftor | Nasal Potential Difference (Chloride Response) | 36.5% restoration towards wild-type levels. | frontiersin.org |
| Phe508del Rat | This compound/Tezacaftor/Ivacaftor | Lung Mechanics and Ventilation | No significant alterations observed after 14 days of treatment. | frontiersin.org |
| Mouse | This compound | Neurobehavioral Assessment | Elicited anxiety-like behavior. | biorxiv.orgbiorxiv.org |
Mutation-Specific Rescue Profiles of this compound
The F508del mutation, a deletion of phenylalanine at position 508, is the most common CF-causing mutation and results in a misfolded CFTR protein that is prematurely degraded, leading to a significant reduction in the quantity of functional protein at the cell surface. nih.govresearchgate.net this compound is a CFTR corrector designed to address this primary defect. researchgate.net
Biochemical analyses have revealed that this compound specifically improves the expression and maturation of the membrane-spanning domain 2 (MSD2) of the F508del-CFTR protein. nih.govconsensus.app It functions as a type III corrector, binding directly to the CFTR protein at a different site than type I correctors like tezacaftor. nih.govunimelb.edu.au This distinct mechanism of action allows for a synergistic or additive effect when combined with other correctors. nih.govnih.govunimelb.edu.au Specifically, this compound, in combination with the type I corrector tezacaftor, significantly enhances the processing and trafficking of the F508del-CFTR protein to the cell membrane compared to either compound alone. nih.govunimelb.edu.au
This improved trafficking results in an increased density of F508del-CFTR protein at the plasma membrane. unimelb.edu.au Studies in human bronchial epithelial (HBE) cells from donors homozygous for the F508del mutation showed that the combination of this compound and tezacaftor restored F508del-CFTR chloride channel function to approximately 62% of wild-type (WT) CFTR in the presence of the potentiator ivacaftor. nih.govunimelb.edu.au The efficacy of this correction is influenced by both the concentration and duration of treatment. nih.govresearchgate.net While the triple combination is effective at rescuing F508del-CFTR, some in vitro studies suggest that the chronic presence of ivacaftor may slightly limit the full corrective potential of this compound/tezacaftor by increasing the turnover rate of the rescued protein. researchgate.netmdpi.com
| Mechanism/Effect | Description | Key Findings | References |
|---|---|---|---|
| Corrector Type | Classification based on mechanism of action. | Type III corrector. | nih.gov, unimelb.edu.au |
| Binding Site/Target | Specific domain of the CFTR protein affected. | Improves expression and maturation of Membrane-Spanning Domain 2 (MSD2). | nih.gov, consensus.app |
| Synergy | Interaction with other CFTR correctors. | Acts synergistically with type I (e.g., tezacaftor) and type II correctors. | nih.gov, nih.gov, unimelb.edu.au |
| Protein Processing | Effect on the maturation of the F508del-CFTR protein. | Increases the conversion of immature (Band B) to mature, complex-glycosylated (Band C) protein. | researchgate.net |
| Cell Surface Trafficking | Effect on the amount of protein at the plasma membrane. | Increases the density of F508del-CFTR at the cell surface. | unimelb.edu.au |
| Functional Rescue | Restoration of chloride channel function in vitro. | Restores function to ~50-62% of wild-type levels in HBE cells (with tezacaftor and ivacaftor). | nih.gov, mdpi.com, atsjournals.org |
This compound's corrective action is not limited to the F508del mutation. In vitro studies have demonstrated its efficacy across a range of other Class II mutations, which also cause protein misprocessing and trafficking defects. nih.govnih.gov
G85E, M1101K, and N1303K : Studies using primary nasal epithelial cultures from patients homozygous for these rare Class II mutations showed a genotype-specific response to the this compound/tezacaftor/ivacaftor combination. nih.gov Cultures with the M1101K mutation responded better than those with G85E and N1303K in terms of improved channel function and protein processing. nih.gov Despite a more modest response, ETI treatment did increase CFTR-mediated chloride transport in G85E and N1303K homozygous primary human nasal epithelial cells. mdpi.comresearchgate.netclinpgx.org The N1303K mutation, the second most common Class II mutation, has shown variable in vitro responses to ETI. nih.govclinpgx.org
P67L and L206W : These mutations also exhibit differential responses to correctors. In vitro, both P67L and L206W were found to be highly responsive to type I correctors like tezacaftor. researchgate.net However, P67L was only weakly responsive to this compound alone, in contrast to L206W. researchgate.net Despite this, the combination of this compound and tezacaftor resulted in a significantly greater functional rescue for both P67L and L206W than tezacaftor alone, highlighting the synergistic benefit of the combination therapy for these mutations. researchgate.net
ΔI1023_V1024 : For the rare ΔI1023_V1024-CFTR variant, a small but significant increase in CFTR function was observed in response to ETI in nasal epithelial cultures, which correlated with positive clinical outcomes for the patient.
The allosteric correction mechanism of this compound is thought to underlie its ability to rescue a variety of misprocessing mutations located in different domains of the CFTR protein, including MSD1, MSD2, NBD1, and NBD2. nih.gov
This compound, particularly as part of the triple-combination therapy, induces significant phenotypic correction at the cellular level by addressing the core defects of misprocessed CFTR mutants. researchgate.net
Protein Processing : A key cellular effect of this compound is the improved processing and maturation of the CFTR protein. researchgate.net In wild-type CFTR, the protein matures from a core-glycosylated form (Band B) in the endoplasmic reticulum to a complex-glycosylated form (Band C) in the Golgi apparatus. researchgate.net For F508del and other Class II mutants, this process is highly inefficient. This compound and tezacaftor facilitate the proper folding of the mutant protein, leading to a significant increase in the mature, complex-glycosylated Band C form of CFTR. researchgate.net Western blot analysis of rectal biopsies from patients treated with ETI confirmed at least a twofold increase in CFTR protein levels compared to baseline. researchgate.net
Chloride Transport : The increased quantity of mature CFTR protein at the cell surface translates directly to enhanced function. atsjournals.org In vitro assays using Ussing chambers on human bronchial epithelial cells have demonstrated that this compound, in combination with tezacaftor and ivacaftor, substantially increases CFTR-mediated chloride transport. nih.govresearchgate.net This restoration of ion transport is a critical indicator of functional rescue and is the basis for the therapeutic effect of rehydrating epithelial surfaces.
| Mutation/Cellular Process | Observed Effect of this compound (+/- Other Modulators) | References |
|---|---|---|
| G85E | Responsive to ETI; increased chloride transport but less than M1101K. | nih.gov |
| M1101K | Responded better than G85E and N1303K to ETI in nasal cultures. | nih.gov |
| N1303K | Variable but positive response to ETI in vitro; improved channel activity. | nih.gov, mdpi.com, researchgate.net, nih.gov, clinpgx.org |
| P67L | Weakly responsive to this compound alone, but shows significant functional rescue with this compound + tezacaftor. | researchgate.net |
| L206W | Responsive to this compound; shows significant functional rescue with this compound + tezacaftor. | researchgate.net |
| Protein Processing | Increases mature, complex-glycosylated (Band C) F508del-CFTR. | researchgate.net |
| Chloride Transport | Significantly increases CFTR-mediated chloride transport in vitro. | nih.gov, researchgate.net, atsjournals.org |
| Channel Activity | Exhibits dual activity as both a corrector and a potentiator. | mdpi.com |
Drug Discovery and Design Methodologies for Elexacaftor
High-Throughput Screening Approaches for Elexacaftor (B607289) Development
High-throughput screening (HTS) has been a cornerstone in identifying novel CFTR modulators. This approach involves the rapid, automated testing of large libraries of chemical compounds to identify those that exhibit desired biological activity. For CFTR modulators, HTS assays are designed to detect compounds that can either improve CFTR protein folding and trafficking (correctors) or enhance the channel's open probability (potentiators) ersnet.orgmdpi.commdpi.comatsjournals.orgacs.org.
Early HTS efforts focused on identifying compounds that could restore CFTR function in cell-based models engineered to express specific CFTR mutations, such as the common F508del mutation ersnet.orgacs.org. These screens typically utilize assays that measure ion transport across cell membranes, such as chloride efflux assays or electrophysiological measurements. Compounds showing promising activity in these initial screens are then subjected to further validation and optimization. The identification of initial "hit" compounds through HTS provides a starting point for more detailed medicinal chemistry efforts, including structure-activity relationship studies ersnet.orgacs.org.
Structure-Activity Relationship (SAR) Studies in this compound Optimization
Structure-activity relationship (SAR) studies are critical for understanding how the chemical structure of a compound relates to its biological activity. Following the identification of initial hit compounds through HTS, medicinal chemists systematically modify the chemical structure of these molecules and evaluate the impact of these modifications on their efficacy, potency, and other pharmacological properties mdpi.commdpi.comnih.govfrontiersin.orgnih.gov.
For this compound, SAR studies involved iterative cycles of chemical synthesis and biological testing. These studies aimed to optimize key features of the molecule, such as its ability to bind to CFTR, its cellular permeability, and its metabolic stability. By analyzing how changes in specific functional groups or structural motifs affected this compound's ability to correct CFTR protein processing and enhance its function, researchers could rationally design more potent and effective analogs mdpi.commdpi.comnih.govfrontiersin.orgnih.gov. For instance, the sulfonamide linker and the pyrazole (B372694) moiety are noted as significant structural elements contributing to this compound's pharmacological potential mdpi.com.
Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling play an indispensable role in modern drug discovery, providing in silico tools to guide experimental efforts. These techniques allow researchers to predict how molecules interact with their biological targets, thereby accelerating the design and optimization process.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to another when bound to each other, typically a ligand to a protein target. Pharmacophore mapping, on the other hand, identifies the essential three-dimensional arrangement of chemical features required for a molecule to bind to a specific target and elicit a biological response.
These methods were instrumental in understanding the binding of CFTR modulators to the CFTR protein. Studies have employed molecular docking and pharmacophore mapping, often in conjunction with quantitative structure-activity relationship (QSAR) analysis, to identify key amino acid residues in the CFTR protein that interact with potentiators and correctors mdpi.comnih.govfrontiersin.orgnih.govportlandpress.com. For example, research has identified specific residues within the transmembrane domains (TMDs) of CFTR that are crucial for the binding of various CFTR modulators, including this compound mdpi.comnih.govfrontiersin.orgnih.govportlandpress.com. These computational insights help in designing new molecules with improved binding affinities and efficacy.
Allosteric modulation, where a drug binds to a site distant from the active site to alter protein function, is a key mechanism for many CFTR modulators, including this compound nih.govelifesciences.orgelifesciences.orgbiorxiv.org. Allosteric network analysis uses computational approaches to map the communication pathways within a protein and understand how drug binding at one site can influence activity at another.
Studies have investigated the allosteric interactions of this compound with CFTR, revealing that it binds to regions that are not in close proximity to the channel's gating residues but significantly influences its open probability nih.govelifesciences.orgelifesciences.orgbiorxiv.org. Computational analyses, such as those using Gaussian network models and transfer entropy, have helped to elucidate the complex allosteric network of CFTR, identifying key residues that act as allosteric sources and transducers. These analyses are crucial for predicting drug-protein interactions and designing molecules that leverage allosteric mechanisms for therapeutic benefit elifesciences.orgelifesciences.orgbiorxiv.org. This compound, along with ivacaftor (B1684365), has been identified as binding to sites that include primary allosteric sources, underscoring its role as an allosteric modulator elifesciences.org.
Evolution of this compound from Earlier CFTR Corrector Generations
This compound represents a significant advancement in the lineage of CFTR correctors, building upon the knowledge gained from earlier generations of drugs like Lumacaftor and Tezacaftor (B612225) mdpi.comfrontiersin.orgportlandpress.comthieme-connect.comjournalpulmonology.orgnih.govcff.orgnih.gov. The development of CFTR modulators has been an evolutionary process, with each new generation aiming to improve upon the efficacy and tolerability of previous therapies.
Lumacaftor (VX-809) was one of the first CFTR correctors developed, primarily targeting the F508del mutation by improving protein folding and trafficking mdpi.comportlandpress.comthieme-connect.comjournalpulmonology.orgcff.org. While Lumacaftor showed modest benefits, it was often used in combination with ivacaftor (a potentiator) to achieve greater clinical improvement mdpi.comthieme-connect.comjournalpulmonology.orgnih.govcff.org. Tezacaftor (VX-661) emerged as a second-generation corrector, offering improved efficacy when combined with ivacaftor mdpi.comthieme-connect.comjournalpulmonology.orgnih.govcff.org.
This compound (VX-445) was developed as a next-generation corrector designed to provide even greater restoration of CFTR function. Its combination with tezacaftor and ivacaftor (the triple-combination therapy) demonstrated significantly enhanced efficacy compared to earlier dual-combination therapies mdpi.comfrontiersin.orgthieme-connect.comjournalpulmonology.orgnih.govcff.orgnih.gov. This evolution reflects a strategy of developing multiple correctors that can act synergistically, addressing different aspects of CFTR protein dysfunction or binding to distinct sites on the protein to achieve a more comprehensive rescue of CFTR processing and function mdpi.commdpi.comfrontiersin.orgersnet.org. This compound's development showcases the iterative refinement of molecular design based on a deep understanding of CFTR structure and mutation-specific defects mdpi.comfrontiersin.orgportlandpress.comthieme-connect.comjournalpulmonology.orgnih.govcff.orgnih.gov.
Advanced Research Topics and Future Directions in Elexacaftor Studies
Elucidation of Comprehensive Elexacaftor-Mediated CFTR Interactome Remodeling
This compound's primary role is to correct the misfolding of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, particularly the common F508del mutation, facilitating its processing and trafficking to the cell surface. clinicaltrialsarena.com This corrective action involves a significant alteration of the protein-protein interactions, or "interactome," surrounding the mutant CFTR. Advanced proteomic techniques, such as affinity purification-mass spectrometry (AP-MS), have been employed to map these changes comprehensively. patsnap.comnih.gov
Research shows that in the absence of correctors, mutant CFTR variants exhibit increased interactions with proteins involved in the early stages of biogenesis, including protein quality control, translation, folding, and degradation pathways. patsnap.com Treatment with This compound (B607289) (also known as VX-445) can remodel this interactome, decreasing interactions with quality control machinery and promoting a profile that more closely resembles that of wild-type (WT) CFTR. patsnap.com
Interestingly, this remodeling is mutation-dependent. For example, while the L206W CFTR variant responds well to this compound, showing a significant decrease in interactions within early biogenesis pathways, the P67L variant shows little response. patsnap.com This suggests that this compound's mechanism is finely tuned to the specific structural defect of the mutant protein and its associated protein network. patsnap.comnih.gov Studies have identified specific proteins, such as FAU (Finkel-Biskis-Reilly murine sarcoma virus-associated ubiquitously expressed protein), whose interaction with mutant CFTR leads to its degradation; targeting such proteins could offer new therapeutic avenues. mdpi.com Further investigation into the interactome has revealed that this compound may exert its function after early quality control checkpoints, as it did not significantly impact interactions related to translation and folding for some variants. mdpi.com
| Cellular Pathway | State in Untreated Mutant CFTR | Effect of this compound (on responsive mutants) | Key Interacting Proteins/Factors | Reference |
|---|---|---|---|---|
| Protein Folding & Quality Control | Increased interaction with chaperones and ER-associated degradation (ERAD) machinery | Decreased interactions, indicating escape from premature degradation | Chaperones, FAU, UBE2I, TRIM24 | patsnap.commdpi.com |
| Protein Translation | Increased interaction with ribosomal subunit proteins | Decreased interactions, suggesting regulation of translational dynamics | Ribosomal subunit proteins | patsnap.comnih.gov |
| Protein Trafficking | Retention in the Endoplasmic Reticulum (ER) | Increased transport to the Golgi and insertion into the plasma membrane | N/A (Outcome of pathway modulation) | clinicaltrialsarena.commdpi.com |
Understanding Mechanisms of this compound Resistance at the Molecular Level
Despite the profound success of this compound-based therapy, a subset of patients exhibits a variable or suboptimal clinical response. nih.govcysticfibrosisnewstoday.com This phenomenon, often termed "resistance," is not typically due to acquired mutations that block drug action but rather stems from intrinsic molecular factors related to the specific CFTR mutation or the cellular environment.
At the molecular level, certain CFTR mutations are inherently "hypo-responders." For instance, the G85E mutation, located in the first transmembrane domain (TMD1), prevents the proper integration of the domain into the membrane, a defect that is not overcome by current modulators. biorxiv.org Similarly, the N1303K mutation, a class II variant like F508del, shows a more modest and variable response to this compound in vitro. nih.govresearchgate.netersnet.org The presence of complex alleles, where more than one mutation exists on the same strand of the gene (in cis), can also hamper the pharmacological rescue by this compound. nih.gov The L467F mutation, when present with F508del, renders the resulting protein insensitive to the corrective effects of the this compound/Tezacaftor (B612225) combination. nih.gov
The cellular context also plays a crucial role. Paradoxically, airway inflammation, a hallmark of CF, can enhance the efficacy of CFTR modulators for certain mutations. frontiersin.org Inflammatory mediators can increase the endoplasmic reticulum's protein folding capacity, thereby augmenting the rescue of mutant CFTR by this compound-based therapies. ersnet.org This suggests that a lack of response in some individuals could be related to a less inflamed cellular environment. Furthermore, complex interactions between the drugs in the triple-combination therapy have been observed; some studies suggest that long-term exposure to the potentiator Ivacaftor (B1684365) can decrease the stability and expression of this compound-rescued F508del-CFTR at the cell surface. mdpi.com
Development of Novel Methodologies for Studying this compound's Biological Effects
To dissect the complex mechanisms of this compound action and resistance, researchers are increasingly turning to cutting-edge methodologies that provide unprecedented views of molecular structure and biological function.
Cryo-electron microscopy (Cryo-EM) has been pivotal in revolutionizing the understanding of this compound's mechanism. By determining the high-resolution atomic structure of the F508del-CFTR protein in complex with this compound and other modulators, researchers have been able to visualize precisely how these drugs work. nih.gov
These structural studies have revealed that this compound binds to a distinct site on the CFTR protein, within a hydrophobic pocket formed by transmembrane helices 10 and 11 and the N-terminal lasso motif. nih.govresearchgate.net This binding stabilizes the interface between the two transmembrane domains (TMDs), correcting the assembly defect caused by the F508del mutation. nih.gov Cryo-EM has demonstrated that while type I correctors like Tezacaftor stabilize TMD1 early in biogenesis, this compound acts at a later stage to ensure the proper assembly of the full protein. nih.gov This synergistic structural correction explains the high efficacy of the triple-combination therapy. The detailed structural maps provided by Cryo-EM are invaluable for the rational design of next-generation modulators.
| Structural Feature | Finding | Significance | Reference |
|---|---|---|---|
| Binding Site | Hydrophobic pocket involving transmembrane helices (TM) 10, 11, 2, and the lasso motif | Identifies a novel allosteric site for a type III corrector | nih.govresearchgate.net |
| Conformational Correction | Rectifies interdomain assembly defects in ΔF508 CFTR, particularly between the two TMDs | Explains the mechanism of protein folding and trafficking rescue | nih.gov |
| Synergy with Tezacaftor | Binds at a site distinct from type I correctors, allowing for a complementary, multi-step correction of the folding pathway | Provides a structural basis for the high efficacy of the triple-combination therapy | nih.gov |
To better predict clinical outcomes and personalize therapy, researchers are moving beyond traditional cell cultures to more physiologically relevant models. "Organ-on-a-chip" technology, particularly the "lung airway chip," represents a significant leap forward for preclinical screening. cysticfibrosisnewstoday.comeurekalert.org These microfluidic devices are lined with human primary airway epithelial cells from CF patients and can recapitulate key features of the disease, such as thickened mucus, inflammation, and even bacterial microbiome responses. cysticfibrosisnewstoday.com
These patient-specific models allow for the testing of CFTR modulators like this compound in an environment that closely mimics a human lung. patsnap.com They provide a platform to assess not only the restoration of CFTR function but also the downstream effects on mucus viscosity and inflammatory responses. cysticfibrosisnewstoday.com This technology holds immense promise for precision medicine, enabling clinicians to test different modulators on a patient's specific cells to predict their therapeutic response before initiating treatment. patsnap.com Such systems are crucial for evaluating new drug candidates and optimizing treatment regimens for individuals with rare or hypo-responsive mutations.
Theoretical Frameworks for Predicting this compound Efficacy and Expanding Mutational Coverage
With over 2,000 identified CFTR mutations, testing the efficacy of this compound for each one clinically is unfeasible. Therefore, robust theoretical and biological frameworks are being developed to predict drug response and expand coverage to individuals with rare mutations.
In silico computational modeling is a powerful predictive tool. By using the Cryo-EM structures of CFTR as a template, methods like Rosetta comparative modeling (RosettaCM) can generate accurate structural models of rare CFTR variants. nih.govresearchgate.net These models allow researchers to predict how a specific mutation might destabilize the protein's structure and to perform virtual docking studies to assess whether this compound is likely to bind and exert a stabilizing effect. nih.govnih.govmdpi.com This computational approach facilitates the rational design of new drugs and helps prioritize which rare mutations should be tested in laboratory models. nih.gov
The second framework relies on advanced biological models for "theratyping"—matching a patient's genotype to an effective therapy in the lab. nih.govresearchgate.net This involves using patient-derived cells, such as rectal or nasal organoids, to measure the functional rescue of the mutant CFTR protein in response to this compound. nih.govresearchgate.netmdpi.com Multiple studies have shown a strong correlation between the drug response observed in these organoid models and the clinical benefit experienced by the patient, as measured by improvements in lung function and reductions in sweat chloride concentration. nih.gov This theratyping approach provides a validated pathway to justify the use of this compound for patients with mutations not covered by current approvals. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
